o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is an organic compound belonging to the class of acyl chlorides. It is derived from o-toluic acid (2-methylbenzoic acid) by replacing the hydroxyl group (-OH) with a chlorine atom (-Cl). o-Toluoyl chloride is a valuable intermediate in organic synthesis due to its reactive acyl chloride functionality [].
The o-toluoyl chloride molecule consists of a benzene ring with a methyl group attached at the ortho (2) position and a carbonyl chloride (C=O-Cl) group attached to the same ring. The key features of its structure include:
o-Toluoyl chloride is a versatile intermediate involved in various organic reactions. Here are some notable examples:
o-toluoyl chloride + R-NH2 -> R-N(C=O)-C6H4CH3 + HCl
o-Toluoyl chloride can undergo Friedel-Crafts acylation with aromatic compounds in the presence of a Lewis acid catalyst (AlCl3) to introduce the o-toluoyl group onto the aromatic ring [].
o-Toluoyl chloride can be reduced to o-tolualdehyde using reducing agents like lithium aluminum hydride (LiAlH4).
o-Toluoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Additionally, it is flammable and reacts violently with water.
Here are some safety precautions to consider when handling o-Toluoyl chloride []:
Corrosive;Irritant